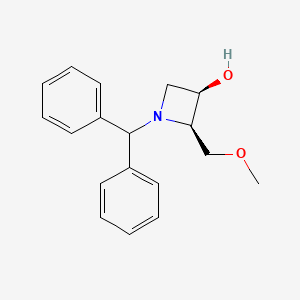![molecular formula C12H8N4O3 B15360176 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)
2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol is a chemical compound characterized by its unique molecular structure, which includes a nitro group attached to a phenyl ring and an imidazo[1,2-a]pyrazin-3-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-nitroaniline with appropriate reagents to form the imidazo[1,2-a]pyrazin-3-ol core. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction parameters more precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: The compound can be oxidized to form nitro derivatives or carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the imidazo[1,2-a]pyrazin-3-ol moiety play crucial roles in these interactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
4-Nitrophenol: Similar in structure but lacks the imidazo[1,2-a]pyrazin-3-ol moiety.
2-(4-Nitrophenyl)ethanol: Another compound with a nitro group attached to a phenyl ring, but with an ethanol group instead of the imidazo[1,2-a]pyrazin-3-ol moiety.
Uniqueness: 2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H8N4O3 |
|---|---|
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C12H8N4O3/c17-12-11(14-10-7-13-5-6-15(10)12)8-1-3-9(4-2-8)16(18)19/h1-7,17H |
Clé InChI |
JXACRJSCFICAPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N3C=CN=CC3=N2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

![4-[1-(5-Bromo-2-pyridinyl)-3-pyrrolidinyl]morpholine](/img/structure/B15360100.png)
![Methyl 5-(tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360121.png)
![(R)-4-Boc-4-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B15360122.png)

![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)


![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)


![2,5-dihydroxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B15360168.png)
